4-Phenoxyphenylacetic acid
Overview
Description
4-Phenoxyphenylacetic acid is an organic compound with the chemical formula C14H12O3. It is characterized by the presence of a phenyl group and an acetic acid functional group. This compound is a white crystalline solid and is known for its various applications in different fields .
Preparation Methods
The synthesis of 4-Phenoxyphenylacetic acid typically involves the hydrolysis of methyl 4-phenoxyphenylacetate. The process can be summarized as follows :
Stage 1: Methyl 4-phenoxyphenylacetate is reacted with sodium hydroxide in ethanol at room temperature for 5 hours.
Stage 2: The reaction mixture is then concentrated under reduced pressure, and hydrochloric acid is added to precipitate the product.
Isolation: The precipitated white solid is filtered and washed with water and ether to obtain this compound with a yield of 91%.
Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
4-Phenoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxybenzoic acids.
Reduction: Reduction reactions can convert it into phenoxyphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenoxyphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative and apoptotic effects on cancer cells are mediated through the inhibition of cell growth and induction of programmed cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-Phenoxyphenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Similar in structure but lacks the phenoxy group.
3-Phenoxyphenylacetic acid: Similar but with the phenoxy group in a different position.
4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of a phenoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Biological Activity
4-Phenoxyphenylacetic acid (4-PPAA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
4-PPAA is characterized by its phenoxy and acetic acid functional groups. The molecular formula is , with a molar mass of approximately 242.27 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
1. Endothelin Antagonism:
Research indicates that derivatives of phenoxyphenylacetic acid exhibit endothelin antagonist activity. This property is significant in treating cardiovascular diseases, such as hypertension and heart failure, by blocking the effects of endothelin, a potent vasoconstrictor .
2. Antibacterial Activity:
Studies have shown that phenylacetic acid (PAA), a related compound, possesses antibacterial properties. It disrupts bacterial cell membranes, inhibits protein synthesis, and affects cellular metabolism. For instance, PAA demonstrated an IC50 value of 0.8038 mg/mL against Agrobacterium tumefaciens, indicating strong antibacterial potential .
3. Metabolic Pathways:
4-PPAA is involved in metabolic pathways that degrade aromatic compounds in bacteria. It serves as an intermediate metabolite, suggesting its role in microbial degradation processes and potential applications in bioremediation .
Cardiovascular Diseases
The endothelin antagonism exhibited by 4-PPAA derivatives positions them as potential treatments for conditions like:
- Hypertension
- Congestive heart failure
- Ischemic heart disease
Antimicrobial Treatments
Given its antibacterial properties, 4-PPAA may be explored for developing treatments against:
- Bacterial infections caused by pathogens like A. tumefaciens.
- Root cancer diseases in plants, leveraging its antimicrobial activity .
Case Studies
-
Endothelin Receptor Antagonism:
A study highlighted the efficacy of phenoxyphenylacetic acid derivatives in reducing blood pressure in animal models by antagonizing endothelin receptors . This suggests a pathway for developing antihypertensive medications. -
Antibacterial Efficacy:
In vitro experiments demonstrated that PAA could significantly enhance cell membrane integrity and affect metabolic processes in treated bacterial strains compared to controls, underscoring its potential as an antimicrobial agent .
Data Summary
Activity | Mechanism | Potential Application |
---|---|---|
Endothelin Antagonism | Blocks vasoconstriction effects | Hypertension, heart failure |
Antibacterial | Disrupts cell membranes and inhibits protein synthesis | Bacterial infections, root cancer treatment |
Metabolic Pathway Involvement | Degradation of aromatic compounds | Bioremediation |
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVNFDGRLLTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979361 | |
Record name | (4-Phenoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-74-1 | |
Record name | 6328-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Phenoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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